molecular formula C10H11BrFNO2 B7891598 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide

Cat. No.: B7891598
M. Wt: 276.10 g/mol
InChI Key: SWJDHASZIIPJGK-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide is an organic compound that features a bromo and fluoro substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-bromo-2-fluorophenol with N,N-dimethylacetamide in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The phenoxy group can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 2-(4-iodo-2-fluorophenoxy)-N,N-dimethylacetamide.

    Oxidation: Formation of 2-(4-bromo-2-fluorophenoxy)acetic acid.

    Reduction: Formation of 2-(4-bromo-2-fluorophenoxy)ethanol.

Scientific Research Applications

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide
  • 4-bromo-2-fluorophenol
  • 4-bromo-2-fluorobenzoic acid

Uniqueness

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of the dimethylacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJDHASZIIPJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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